molecular formula C20H21N3O4S B5290244 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B5290244
M. Wt: 399.5 g/mol
InChI Key: DNFMQZJQIIZGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 6-ethoxy-1,3-benzothiazole, furan-2-carboxylic acid, and piperidine-4-carboxylic acid. The synthesis might involve the following steps:

    Formation of Benzothiazole Intermediate: The 6-ethoxy-1,3-benzothiazole can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Acylation Reaction: The benzothiazole intermediate can undergo an acylation reaction with furan-2-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding benzothiazole-furan intermediate.

    Coupling with Piperidine: The final step involves coupling the benzothiazole-furan intermediate with piperidine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions at the benzothiazole or furan rings, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole-2,3-dione derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-3-carboxamide

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the ethoxy group on the benzothiazole ring and the furan-2-carbonyl group attached to the piperidine ring contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-2-26-14-5-6-15-17(12-14)28-20(21-15)22-18(24)13-7-9-23(10-8-13)19(25)16-4-3-11-27-16/h3-6,11-13H,2,7-10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFMQZJQIIZGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.